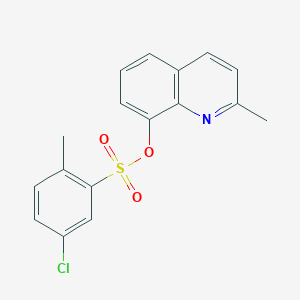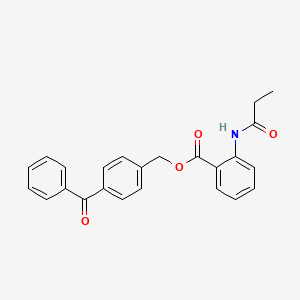![molecular formula C21H28O4 B5129080 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. However, studies have suggested that the compound may exert its biological effects through various mechanisms, such as inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell cycle progression.
Biochemical and Physiological Effects:
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect against oxidative damage and prevent the development of various diseases. The compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and alleviate symptoms associated with inflammatory conditions. Additionally, 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been found to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new therapeutics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its versatility in scientific research. The compound can be easily synthesized and has been shown to exhibit a range of biological activities, making it a useful tool for investigating various biological pathways and disease states. However, one limitation of the compound is its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One potential direction is the development of new therapeutics based on the compound's antioxidant, anti-inflammatory, and anticancer properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential targets for therapeutic intervention. Finally, investigations into the potential toxicity and safety of the compound are also warranted, particularly in the context of its use in human therapeutics.
Synthesemethoden
The synthesis of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through several methods. One of the most common methods involves the condensation of 4-hydroxycoumarin with butyl bromide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 4-hydroxycoumarin with butyl bromide and potassium carbonate in dimethylformamide, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
3,4-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-3-5-13-23-18-12-11-16-15-9-7-8-10-17(15)21(22)25-19(16)20(18)24-14-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMJCEPBCCJWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5129015.png)

![2-(2-{3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-4-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5129049.png)

![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129058.png)
![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)
![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5129088.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)
